Latanoprostene BUNOD
Overview
Description
Latanoprostene Bunod (also known as LBN) is an ophthalmic drug used to lower pressure inside the eye that is caused by open-angle glaucoma or ocular (eye) hypertension . It is a nitric oxide (NO)-donating prostaglandin analogue . It was approved in the United States in 2017 for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension .
Synthesis Analysis
The synthesis of Latanoprostene Bunod involves several chemical reactions. For instance, the compound of formula (3) was dissolved in dimethylformamide, and potassium carbonate and 1,4-dibromobutane were added thereto, followed by heating and stirring at about 40 to 50 °C for about 2 hours .
Molecular Structure Analysis
Latanoprostene Bunod has a molecular formula of C27H41NO8 . It has a double-bond stereo with 5 of 5 defined stereocentres . The molecular weight is 507.62 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Latanoprostene Bunod are complex. For example, HPLC analysis of the crude Latanoprostene Bunod composition showed that it comprises 1.4% compound LB-dimer, 2.38% 5,6-trans isomer of latanoprostene bunod, and 0.05% 15S-latanoprostene bunod, aside from residual solvents and 1,4-butanediol dinitrate .
Physical And Chemical Properties Analysis
Latanoprostene Bunod has a density of 1.2±0.1 g/cm3, a boiling point of 658.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has a molar refractivity of 136.1±0.3 cm3, and a polar surface area of 142 Å2 .
Scientific Research Applications
Mechanism of Action and Efficacy
Latanoprostene Bunod is a novel nitric oxide-donating prostaglandin F2α receptor agonist. It is designed for intraocular pressure (IOP) lowering in open-angle glaucoma and ocular hypertension. Clinical trials in the USA, European Union, and Japan have demonstrated its efficacy while maintaining safety and tolerability. LBN has shown promising potential as a safe and effective ocular hypotensive agent, though its neuroprotective effects and impact on visual field loss require further evaluation (Garcia et al., 2016).
LBN's mechanism involves both increasing uveoscleral outflow of aqueous humor through its latanoprost acid component and enhancing trabecular meshwork/Schlemm's canal outflow via nitric oxide (NO) donation. This dual mechanism of action positions LBN as a potent IOP-lowering agent with a greater efficacy than latanoprost alone in various animal models and clinical settings (Cavet & DeCory, 2017).
Clinical Trials and Studies
Several clinical trials and studies have assessed the efficacy and safety of LBN. For instance, the VOYAGER study, a randomized controlled trial, found LBN to be superior to latanoprost in reducing diurnal IOP in subjects with open-angle glaucoma or ocular hypertension. LBN 0.024% demonstrated significantly greater reductions in diurnal IOP compared with latanoprost, with a good safety profile (Weinreb et al., 2014).
The APOLLO and LUNAR phase III studies further confirmed the noninferiority and superiority of LBN 0.024% over timolol 0.5% in terms of IOP-lowering efficacy over 3 months in patients with open-angle glaucoma or ocular hypertension. LBN was well tolerated over up to 12 months, with most ocular treatment-emergent adverse events being mild to moderate in severity (Hoy, 2018).
Real-World Effectiveness
A retrospective chart review on the real-world use of LBN in treatment-naïve patients revealed robust IOP lowering and good tolerability, underscoring its effectiveness in clinical practice beyond controlled trial settings (Okeke et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMMUBRQUFEAH-UIEAZXIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027765 | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Open-angle glaucoma (OAG) is a medical condition that is associated with progressive visual field damage and the loss of vision. Occular hypertension (OHT) is considered a key risk factor for OAG and reducing intraocular pressure (IOP) and being able to maintain unique and appropriate target IOPs for various different patients having OHT can delay or prevent the onset of primary OAG or slow the disease progression of established glaucoma. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through a) the trabecular meshwork (TM) and Schlemm's canal (SC) in what is called the conventional pathway, and b) the uveoscleral pathway via the ciliary muscle/choroid/sclera in what is refered to as the unconventional pathway. In patients with OHT or OAG there is increased resistance to aqueous humor outflow by way of the TM/SC pathway, which causes increased IOP. This increase in IOP is believed to be the cause of mechanical stress on the posterior structures of the eye which can result in the dysfunction of optic nerve fibers and the destruction of retinal ganglion cells - all of which ultimately contributes to vision loss. As there is no cure for glaucoma, therapeutic management is predominantly focused on minimizing disease progression and clinical sequelae via the reduction and maintainenance of appropriate target IOPs. Subsequently, latanoprostene bunod is thought to lower intraocular pressure via a dual mechanism of action since the medication is metabolized into two relevant moieties upon administration: (1) latanoprost acid, and (2) butanediol mononitrate. As a prostaglandin F2-alpha analog, the latanoprost acid moiety operates as a selective PGF2-alpha (FP) receptor agonist. Since FP receptors occur in the ciliary muscle, ciliary epithelium, and sclera the latanoprost acid moiety primarily acts in the uveoscleral pathway where it increases the expression of matrix metalloproteinases (MMPs) like MMP-1, -3, and -9 which promote the degradation of collagen types I, III, and IV in the longitudinal bundles of the ciliary musicle and surrounding sclera. The resultant extracellular matrix remodeling of the ciliary muscle consequently produces reduced outflow resistance via increased permeability and increased aqueous humor outflow through the uveoscleral route. Conversely, the butanediol mononitrate undergoes further metabolism to NO and an inactive 1,4-butanediol moiety. As a gas that can freely diffuse across plasma membranes, it is proposed that the relaxing effect of NO to induce reductions in the cell volume and contractility of vascular smooth muscle like cells is dependant upon activation of the sGC/cGMP/PKG cascade pathway. NO released from butanediol mononitrate consequently enters the cells of the TM and inner wall of SC, causing decreases in myosin light chain-2 phosphorylation, increased phosphorylation of large-conductance calcium-activated potassium (BKCa) channels, and a subsequent efflux of potassium ions through such BKCa channels. All of these changes serve to decrease the cell contractility and volume, as well as to rearrange the actin cytoskeleton of the TM and SC cells. These biomechanical changes ultimately allow for enhanced conventional outflow of aqueous humor. | |
Record name | Latanoprostene bunod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Latanoprostene BUNOD | |
CAS RN |
860005-21-6 | |
Record name | Latanoprostene bunod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latanoprostene BUNOD [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latanoprostene bunod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROSTENE BUNOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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